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Compound of Interest

Compound Name:
2-(Chloromethyl)-5-

(trifluoromethyl)pyridine

Cat. No.: B1591792 Get Quote

To the intended audience of researchers, scientists, and drug development professionals:

This guide was initially designed to provide an in-depth analysis of the spectroscopic data for 2-
(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 128790-14-7). However, a comprehensive

search of scientific literature and chemical databases has revealed a significant scarcity of

publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound.

While the compound is commercially available, its full spectral characterization is not well-

documented in accessible sources.

Conversely, the isomeric and structurally related compound, 2-chloro-5-(trifluoromethyl)pyridine

(CAS 52334-81-3), is extensively characterized and its spectroscopic data are readily available.

This compound is a critical intermediate in the synthesis of pharmaceuticals and

agrochemicals, making its analytical profile highly relevant to professionals in the field.

Therefore, this guide has been expertly repurposed to provide a detailed technical examination

of the spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine. The principles of spectral

interpretation and the experimental methodologies described herein offer a valuable and

transferable framework for the analysis of similarly structured fluorinated pyridine derivatives.

Introduction to 2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in organic synthesis.

The presence of a trifluoromethyl group (-CF₃) at the 5-position and a chlorine atom at the 2-
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position of the pyridine ring imparts unique electronic properties and reactivity. The -CF₃ group,

being a strong electron-withdrawing group, significantly influences the chemical shifts of the

aromatic protons and carbons, while the chlorine atom provides a reactive site for nucleophilic

substitution and cross-coupling reactions. Accurate interpretation of its spectroscopic data is

paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

2-chloro-5-(trifluoromethyl)pyridine in solution.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity

of hydrogen atoms in the molecule.
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Proton Label
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Rationale for
Assignment

H-6 ~8.7
Doublet (d) or

Singlet (s)
Small (~2 Hz)

Located ortho to

the ring nitrogen,

this proton is the

most deshielded.

It will be coupled

to H-4, but the

coupling may be

small.

H-4 ~7.9
Doublet of

Doublets (dd)
~8 Hz, ~2 Hz

This proton is

coupled to both

H-3 and H-6. The

larger coupling

constant is from

the ortho-

coupling with H-

3, and the

smaller is from

the meta-

coupling with H-

6.

H-3 ~7.5 Doublet (d) ~8 Hz
This proton is

coupled to H-4.

The following table summarizes experimentally observed ¹H NMR data for 2-chloro-5-

(trifluoromethyl)pyridine.
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Chemical Shift
(ppm)

Multiplicity Assignment Source

8.689 s H-6 [1]

7.904 d H-4 [1]

7.497 d H-3 [1]

Note: The multiplicity of H-6 is reported as a singlet, suggesting a very small or unresolved

coupling to H-4.

¹H NMR Assignments for 2-Chloro-5-(trifluoromethyl)pyridine

Proton Assignments

H-6: ~8.7 ppm H-4: ~7.9 ppm H-3: ~7.5 ppm

Click to download full resolution via product page

Caption: Molecular structure and ¹H NMR assignments.

¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the electronic environment of each carbon atom. The

strong electron-withdrawing effects of the nitrogen atom, chlorine atom, and trifluoromethyl

group are clearly observable.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://store.apolloscientific.co.uk/product/2-chloromethyl-5-trifluoromethylpyridine
https://store.apolloscientific.co.uk/product/2-chloromethyl-5-trifluoromethylpyridine
https://store.apolloscientific.co.uk/product/2-chloromethyl-5-trifluoromethylpyridine
https://www.benchchem.com/product/b1591792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Assignment Coupling
Rationale for
Assignment

152.0 C-2 -

Carbon bearing the

chlorine atom is

significantly

deshielded.

147.0 C-6 Quartet (q)

Carbon adjacent to

nitrogen; shows

coupling to the three

fluorine atoms of the

CF₃ group.

135.0 C-4 Quartet (q)

Shows coupling to the

three fluorine atoms of

the CF₃ group.

124.0 C-5 Quartet (q)

Carbon directly

attached to the CF₃

group.

122.0 CF₃ Quartet (q)

The carbon of the

trifluoromethyl group

itself, showing a very

large C-F coupling

constant.

120.0 C-3 -
Least affected by the

substituents.

Note: Specific coupling constants (JC-F) are not always reported in basic datasets but are

characteristic features.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their

vibrational frequencies.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3100-3000 C-H stretch Aromatic C-H Medium-Weak

1600-1450 C=C / C=N stretch Pyridine ring Medium-Strong

1350-1100 C-F stretch Trifluoromethyl (-CF₃) Strong

850-750 C-Cl stretch Aryl-Cl Strong

800-600 C-H bend
Aromatic C-H out-of-

plane
Strong

The IR spectrum of 2-chloro-5-(trifluoromethyl)pyridine is dominated by very strong absorption

bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of

the trifluoromethyl group.[2] The C-Cl stretch and aromatic ring vibrations are also prominent

features.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the

molecular weight of the compound (181.54 g/mol ). Due to the presence of chlorine, there

will be a characteristic isotopic pattern:

M⁺ peak: at m/z ≈ 181 (corresponding to ³⁵Cl)

M+2 peak: at m/z ≈ 183 (corresponding to ³⁷Cl) with an intensity of approximately one-third

of the M⁺ peak.

Key Fragmentation Patterns:

Loss of Cl: [M-Cl]⁺ at m/z ≈ 146.

Loss of CF₃: [M-CF₃]⁺ at m/z ≈ 112.
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Loss of HCl: [M-HCl]⁺, though less common, might be observed.

A typical electron ionization (EI) mass spectrum shows a base peak corresponding to the

molecular ion (m/z 181), confirming the stability of the aromatic system.[3] The isotopic peak at

m/z 183 is also clearly visible, confirming the presence of a single chlorine atom.

Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data

discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-chloro-5-(trifluoromethyl)pyridine in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup:

Use a 300 MHz or higher field NMR spectrometer.

Tune and shim the instrument for the specific solvent.

Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans (e.g., 8-

16) to achieve good signal-to-noise.

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of

scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the ¹H signals and analyze the multiplicities and coupling constants.
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IR Spectroscopy (FTIR-ATR) Protocol
Sample Preparation: As 2-chloro-5-(trifluoromethyl)pyridine is a low-melting solid, it can be

analyzed as a thin film or directly on an Attenuated Total Reflectance (ATR) crystal.

For thin film: Melt a small amount of the sample between two KBr or NaCl plates.

For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply

pressure.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment or clean ATR crystal.

Data Acquisition:

Place the sample in the instrument.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrument Setup:

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron

ionization (EI) source.

Install a suitable GC column (e.g., a nonpolar DB-5 or similar).
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Set an appropriate GC temperature program to ensure separation and elution of the

compound.

Set the MS to scan over a relevant m/z range (e.g., 40-300 amu).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be separated by the GC and then enter the MS for ionization and

detection.

Data Analysis:

Identify the GC peak corresponding to the compound.

Analyze the mass spectrum associated with that peak, identifying the molecular ion and

key fragment ions.
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General Workflow for Spectroscopic Analysis

Sample Preparation

NMR Analysis IR Analysis MS Analysis

Final Confirmation

2-Chloro-5-(trifluoromethyl)pyridine

Dissolve in
Deuterated Solvent

Prepare as Thin Film
or use ATR

Dissolve in
Volatile Solvent

Acquire ¹H & ¹³C Spectra

Process & Analyze
(Shifts, Couplings)

Combine all data for
unambiguous structure

confirmation

Acquire Spectrum
(4000-400 cm⁻¹)

Identify Functional
Group Vibrations

Inject into GC-MS

Analyze M⁺ and
Fragmentation

Click to download full resolution via product page

Caption: A generalized workflow for comprehensive spectroscopic characterization.

Conclusion
The spectroscopic analysis of 2-chloro-5-(trifluoromethyl)pyridine provides a clear and

consistent picture of its molecular structure. ¹H and ¹³C NMR define the connectivity and
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electronic environment of the pyridine ring, IR spectroscopy confirms the presence of key

functional groups, particularly the C-F bonds of the trifluoromethyl group, and mass

spectrometry validates the molecular weight and elemental composition. The methodologies

and interpretative principles detailed in this guide serve as a robust foundation for the analysis

of this important synthetic intermediate and related compounds in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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